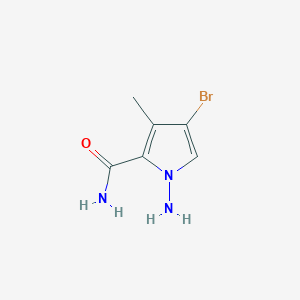
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that contains a pyrrole ring substituted with an amino group, a bromine atom, a methyl group, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-methylpyrrole.
Bromination: The first step involves the bromination of 3-methylpyrrole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 1-position.
Carboxylation: Finally, the carboxamide group is introduced through a carboxylation reaction, often involving the use of a carboxylic acid derivative or an isocyanate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and heat.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
1-Amino-4-chloro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-Amino-4-fluoro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-Amino-4-iodo-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-Amino-4-bromo-3-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties.
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
1-amino-4-bromo-3-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8BrN3O/c1-3-4(7)2-10(9)5(3)6(8)11/h2H,9H2,1H3,(H2,8,11) |
InChI Key |
KFHFDGXGKPPZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1Br)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


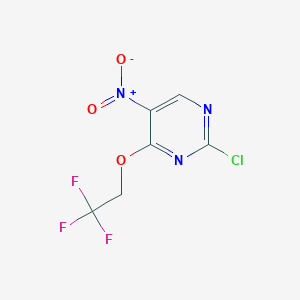
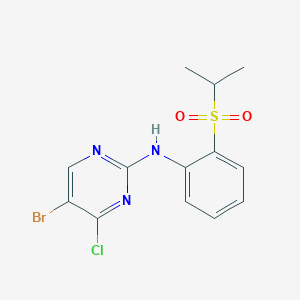
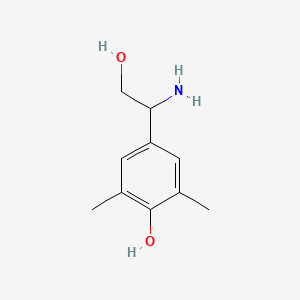
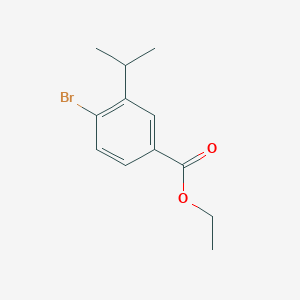
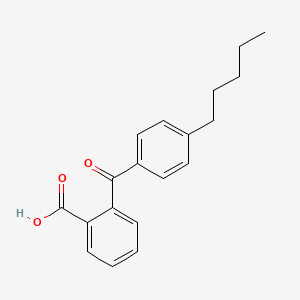
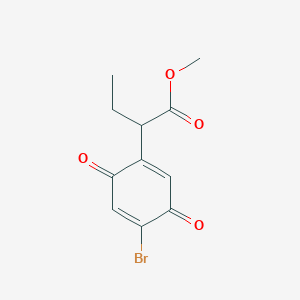

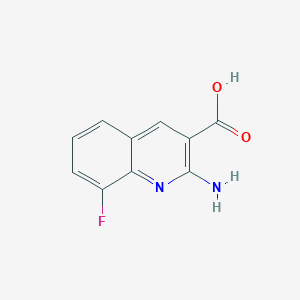

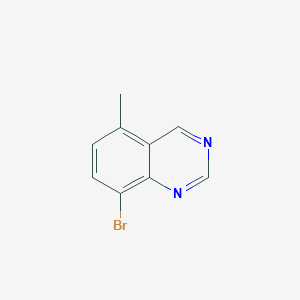
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
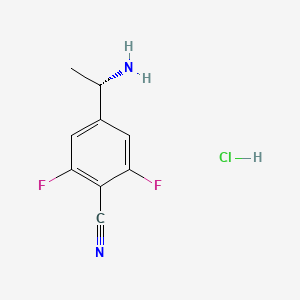
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

